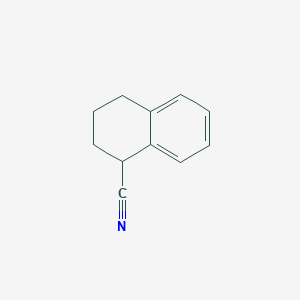

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRIXHRQNXHLSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101286230 | |

| Record name | 1-Cyano-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56536-96-0 | |

| Record name | 1-Cyano-1,2,3,4-tetrahydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56536-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyanotetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056536960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyano-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalene-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CYANOTETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27327TPP91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Cyanotetralin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-Cyanotetralin (also known as 1,2,3,4-tetrahydronaphthalene-1-carbonitrile). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Chemical Properties

1-Cyanotetralin is a bicyclic nitrile with a tetralin core. Its chemical structure and properties make it a versatile intermediate in the synthesis of various organic compounds, including pharmacologically active molecules.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₁N | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| CAS Number | 56536-96-0 | [1] |

| Appearance | Colorless to pale yellow liquid/oil | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents | |

| Refractive Index | Not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-Cyanotetralin. Below are the expected spectral features based on its structure. Note: Experimentally obtained spectra for 1-Cyanotetralin were not available in the searched literature. The following are predicted characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-Cyanotetralin is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the carbon bearing the nitrile group would be deshielded.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key signals would include those for the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the tetralin ring. A predicted ¹³C NMR spectrum is presented in the data table below.[3]

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 52.1 |

| C2 | 51.5 |

| C3 | 25.4 |

| C4 | 29.2 |

| C4a | 135.2 |

| C5 | 128.5 |

| C6 | 125.8 |

| C7 | 128.5 |

| C8 | 125.9 |

| C8a | 137.5 |

| CN | ~120 |

Infrared (IR) Spectroscopy

The IR spectrum of 1-Cyanotetralin would be characterized by the following key absorption bands:

-

C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of 1-Cyanotetralin will show a molecular ion peak (M⁺) at m/z = 157. The fragmentation pattern would likely involve the loss of the cyanide group (CN, 26 Da) and fragmentation of the tetralin ring.[4][5]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of 1-Cyanotetralin are essential for its practical application in research and development.

Synthesis of 1-Cyanotetralin from 1-Tetralone

A common method for the synthesis of 1-Cyanotetralin involves the conversion of 1-tetralone. While a specific detailed protocol was not found in the literature search, a general procedure can be outlined based on standard organic chemistry transformations. One possible route is the conversion of the ketone to a cyanohydrin followed by dehydration.

General Workflow for Synthesis:

Purification by Column Chromatography

Purification of the crude 1-Cyanotetralin product is typically achieved using column chromatography over silica gel.[6][7]

Protocol:

-

Column Preparation: A glass column is packed with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the eluent.

-

Sample Loading: The crude 1-Cyanotetralin is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column.

-

Elution: The eluent is passed through the column, and fractions are collected.

-

Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: The solvent is removed from the pure fractions under reduced pressure to yield purified 1-Cyanotetralin.

Experimental Workflow for Purification:

Relevance in Drug Development

1-Cyanotetralin serves as a key building block in the synthesis of compounds with potential therapeutic applications, notably as aldose reductase inhibitors and analogues of baclofen.

Aldose Reductase Inhibitors

Aldose reductase is an enzyme implicated in the complications of diabetes.[8] Inhibitors of this enzyme are of significant interest in drug development. The tetralone core, from which 1-Cyanotetralin is derived, is a scaffold used in the design of aldose reductase inhibitors. The mechanism of action of these inhibitors generally involves binding to the active site of the enzyme, preventing the reduction of glucose to sorbitol.[9]

Aldose Reductase Pathway and Inhibition:

Baclofen Analogues and GABA-B Receptor Modulation

Baclofen is a muscle relaxant that acts as an agonist at GABA-B receptors.[10] Analogues of baclofen, which can be synthesized from tetralin-based precursors, are being investigated for their potential to modulate the GABA-B receptor signaling pathway.[11] Activation of GABA-B receptors, which are G-protein coupled receptors, leads to downstream effects such as the inhibition of adenylyl cyclase and the modulation of ion channel activity, ultimately resulting in neuronal inhibition.[12]

GABA-B Receptor Signaling Pathway:

Conclusion

1-Cyanotetralin is a valuable chemical intermediate with significant potential in the field of medicinal chemistry and drug development. Its straightforward synthesis from readily available starting materials and its utility as a scaffold for generating potent bioactive molecules make it a compound of high interest. This guide has provided a summary of its key chemical properties, spectroscopic data, experimental procedures, and its role in the development of aldose reductase inhibitors and GABA-B receptor modulators. Further research into the specific biological activities of 1-Cyanotetralin derivatives is warranted to fully explore their therapeutic potential.

References

- 1. 1-Cyanotetralin | C11H11N | CID 10953780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN114524717A - 1,2,3, 4-tetrahydronaphthalene derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. uni-saarland.de [uni-saarland.de]

- 5. whitman.edu [whitman.edu]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. mdpi.com [mdpi.com]

- 9. Aldose reductase structures: implications for mechanism and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GABA(B) modulation of dopamine release in the nucleus accumbens core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile (also known as 1-cyanotetralin). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated spectral data, detailed experimental protocols, and visualizations of the analytical workflow.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 1-Cyanotetralin, Tetralin-1-carbonitrile

-

CAS Number: 56536-96-0

-

Molecular Formula: C₁₁H₁₁N

-

Molecular Weight: 157.22 g/mol

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.50 - 7.20 | m | 4H | Ar-H |

| 3.92 | t | 1H | H-1 |

| 2.90 - 2.70 | m | 2H | H-4 |

| 2.20 - 1.90 | m | 4H | H-2, H-3 |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| 138.0 | Ar-C (quaternary) |

| 134.0 | Ar-C (quaternary) |

| 129.5 | Ar-CH |

| 128.0 | Ar-CH |

| 127.5 | Ar-CH |

| 126.0 | Ar-CH |

| 122.0 | CN |

| 35.0 | C-1 |

| 29.0 | C-4 |

| 25.0 | C-2 |

| 21.0 | C-3 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2930 | Strong | Aliphatic C-H stretch |

| 2240 | Strong, Sharp | C≡N stretch |

| 1600, 1490, 1450 | Medium-Weak | Aromatic C=C stretch |

| 1440 | Medium | CH₂ bend |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show the following fragmentation pattern under electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 157 | 80 | [M]⁺ (Molecular Ion) |

| 130 | 100 | [M - HCN]⁺ |

| 129 | 90 | [M - H - HCN]⁺ |

| 115 | 40 | [C₉H₇]⁺ |

| 104 | 60 | [C₈H₈]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1]

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

Instrumentation and Parameters:

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal (e.g., diamond) of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.[4][5]

-

A small drop of the neat liquid this compound is placed directly onto the ATR crystal.[5][6]

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.[7]

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16, co-added to improve the signal-to-noise ratio.[7]

Mass Spectrometry (MS)

Sample Preparation and Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

1 µL of the solution is injected into the GC-MS system.

Instrumentation and Parameters:

-

System: Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold at 250°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40 - 400.

Visualizations

The following diagrams illustrate the logical workflows for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. How to make an NMR sample [chem.ch.huji.ac.il]

- 4. agilent.com [agilent.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Tetralin-1-carbonitrile

Disclaimer: As of the latest literature search, a complete, experimentally determined crystal structure of tetralin-1-carbonitrile has not been publicly reported in crystallographic databases. This guide, therefore, provides a comprehensive, hypothetical framework for its analysis, including detailed experimental protocols and predicted data based on established crystallographic principles and data from structurally related compounds. This document is intended to serve as a roadmap for researchers undertaking this analysis.

Introduction

Tetralin-1-carbonitrile, a derivative of tetralin, is a molecule of interest in medicinal chemistry and materials science due to its rigid bicyclic scaffold combined with the polar nitrile functional group. Understanding its three-dimensional structure through single-crystal X-ray diffraction is crucial for elucidating structure-property relationships, designing novel derivatives with desired biological activities or material properties, and understanding its solid-state packing and intermolecular interactions. This guide outlines the essential steps for the synthesis, crystallization, and comprehensive crystal structure analysis of tetralin-1-carbonitrile.

Hypothetical Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of tetralin-1-carbonitrile.

A plausible synthetic route to tetralin-1-carbonitrile involves the nucleophilic substitution of a suitable leaving group at the 1-position of a tetralin derivative with a cyanide salt.

-

Reaction Scheme: 1-bromotetralin reacts with sodium cyanide in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), to yield tetralin-1-carbonitrile.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromotetralin (1 equivalent) in anhydrous DMSO.

-

Add sodium cyanide (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure tetralin-1-carbonitrile.

-

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. Several methods should be screened to find the optimal conditions.

-

Slow Evaporation:

-

Dissolve the purified tetralin-1-carbonitrile in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) to form a near-saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial, cover it loosely with perforated parafilm, and allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.

-

-

Vapor Diffusion:

-

Place a small vial containing a concentrated solution of tetralin-1-carbonitrile in a good solvent (e.g., dichloromethane) inside a larger, sealed jar.

-

The outer jar should contain a poor solvent (an "anti-solvent") in which the compound is less soluble (e.g., hexane).

-

Slow diffusion of the anti-solvent vapor into the inner vial will gradually decrease the solubility of the compound, promoting crystal growth.

-

-

Cooling:

-

Prepare a hot, saturated solution of the compound in a suitable solvent.

-

Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

-

-

Crystal Mounting: A suitable single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection:

-

The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

-

Data Processing:

-

The collected diffraction images are indexed to determine the unit cell parameters and Bravais lattice.

-

The intensities of the diffraction spots are integrated.

-

The data is scaled and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

-

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

-

Anisotropic displacement parameters are refined for non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions.

-

Data Presentation

The following tables summarize the predicted crystallographic data and key geometric parameters for tetralin-1-carbonitrile. These values are estimated based on typical values for organic molecules and data from the crystal structure of the related compound, naphthalene-1-carbonitrile.

Table 1: Predicted Crystallographic Data for Tetralin-1-carbonitrile

| Parameter | Predicted Value |

| Chemical Formula | C₁₁H₁₁N |

| Formula Weight | 157.21 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules) |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 10 |

| c (Å) | 12 - 18 |

| α (°) | 90 |

| β (°) | 90 - 110 (for monoclinic) |

| γ (°) | 90 |

| Volume (ų) | 1000 - 1500 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.1 - 1.3 |

Table 2: Expected Bond Lengths and Angles

| Bond/Angle | Expected Value (Å or °) |

| C-C (aromatic) | 1.36 - 1.41 Å |

| C-C (aliphatic) | 1.52 - 1.55 Å |

| C-C≡N | 1.45 - 1.48 Å |

| C≡N | 1.13 - 1.16 Å |

| C-H | 0.95 - 1.00 Å |

| C-C-C (aromatic) | ~120° |

| C-C-C (aliphatic) | ~109.5° |

| C-C-N | ~178-180° |

Visualizations

Discovery and Isolation of Tetralin-Based Nitrile Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and biological evaluation of tetralin-based nitrile compounds. The unique structural combination of a tetralin scaffold and a nitrile functional group presents intriguing possibilities for the development of novel therapeutic agents. This document details key synthetic methodologies, purification protocols, and insights into their potential mechanisms of action, with a focus on anticancer properties.

Synthesis of Tetralin-Based Nitrile Compounds

The introduction of a nitrile group onto a tetralin framework can be achieved through various synthetic strategies. This section outlines two prominent methods: a nitrogen deletion/Diels-Alder cascade reaction and a multi-component reaction for the synthesis of highly substituted tetralin systems.

Nitrogen Deletion/Diels-Alder Cascade Reaction

A novel approach to synthesizing substituted tetralins involves a nitrogen deletion/Diels-Alder cascade reaction.[1] This method utilizes an isoindoline as the starting material, which, upon reaction with an anomeric amide, generates an ortho-xylylene intermediate in situ. This intermediate can then undergo a Diels-Alder reaction with a dienophile, such as fumaronitrile, to introduce nitrile functionalities into the tetralin structure.[1][2]

Multi-component Synthesis of ortho-Aminocarbonitrile Tetrahydronaphthalenes

A green and efficient one-pot synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives can be achieved through a multi-component reaction involving an aldehyde, malononitrile, and cyclohexanone, catalyzed by ascorbic acid under solvent-free conditions.[3] This method is advantageous due to its use of a biodegradable and non-toxic catalyst, high yields, and short reaction times.[3]

Synthesis of Pyridine-Fused Tetralin Nitriles

Functionalized tetralin-based pyridine derivatives containing a nitrile group can be synthesized via a one-pot reaction of 6-acetyltetralin, an appropriate aromatic aldehyde, a compound containing an active methylene group (like ethyl cyanoacetate or malononitrile), and ammonium acetate.[4]

Table 1: Synthesis of Representative Tetralin-Based Nitrile Compounds

| Compound Name | Synthetic Method | Reactants | Catalyst/Reagent | Yield (%) | Reference |

| 1,2,3,4-Tetrahydronaphthalene-2,3-dicarbonitrile | Nitrogen Deletion/Diels-Alder | Isoindoline, Fumaronitrile | Anomeric amide | 47 | [1][2] |

| 2-Amino-4-phenyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | Multi-component Reaction | Benzaldehyde, Malononitrile, Cyclohexanone | Ascorbic acid | 98 | [3] |

| 4-(2,6-Dichlorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Pyridine Annulation | 6-Acetyltetralin, 2,6-Dichlorobenzaldehyde, Ethyl cyanoacetate, Ammonium acetate | n-Butanol (solvent) | Not Reported | [4] |

| 4-(2,6-Difluorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Pyridine Annulation | 6-Acetyltetralin, 2,6-Difluorobenzaldehyde, Ethyl cyanoacetate, Ammonium acetate | n-Butanol (solvent) | Not Reported | [4] |

Isolation and Purification

The isolation and purification of tetralin-based nitrile compounds, from both synthetic reaction mixtures and natural sources, are critical steps to obtain pure compounds for characterization and biological testing.

Purification of Synthetic Compounds

Flash chromatography is a commonly employed technique for the purification of synthetic tetralin derivatives.[1][5] The choice of solvent system is crucial for achieving good separation and is typically optimized using thin-layer chromatography (TLC).[5] For compounds with low solubility in the eluent, dry loading is recommended.[5] In cases of compound degradation on silica gel, alternative stationary phases like alumina can be used.[5]

Isolation from Natural Sources (General Protocol)

While no specific naturally occurring tetralin-based nitrile compounds with detailed isolation protocols were identified in the literature, a general procedure for the isolation of secondary metabolites from plant material is provided below. This protocol would be applicable for the discovery and isolation of such compounds.

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, such as methanol or ethanol, at room temperature.

-

Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to fractionate the components based on their polarity.

-

Chromatographic Separation: Each fraction is then subjected to a series of chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compounds.

Biological Activity and Signaling Pathways

Tetralin derivatives have been reported to possess a wide range of biological activities, including anticancer, anti-HIV, antibacterial, and antidepressant effects.[4][6] The nitrile group is a valuable pharmacophore in drug design, known to enhance binding affinity to target proteins and improve pharmacokinetic profiles.[7]

Anticancer Activity

Several novel tetralin derivatives, including those with nitrile functionalities, have been synthesized and evaluated for their anticancer activity.[4] For instance, a series of pyridine-fused tetralin derivatives have shown cytotoxic activity against human cervix carcinoma (HeLa) and breast carcinoma (MCF7) cell lines.[4]

Table 2: In Vitro Anticancer Activity of Tetralin-Based Compounds

| Compound | Cell Line | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) | Reference |

| 3-(2,6-Dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one (3a) | HeLa | 3.5 | 5-Fluorouracil | >100 | [4] |

| 3-(2,6-Dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one (3a) | MCF7 | 4.5 | 5-Fluorouracil | >100 | [4] |

| 4-(2,6-Dichlorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (7a) | HeLa | 11.2 | 5-Fluorouracil | >100 | [4] |

| 4-(2,6-Dichlorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (7a) | MCF7 | 15.4 | 5-Fluorouracil | >100 | [4] |

Potential Signaling Pathways

While the specific signaling pathways modulated by tetralin-based nitrile compounds are not yet fully elucidated, their anticancer activity suggests potential interference with key pathways involved in cell proliferation, survival, and apoptosis.[6][8] Given the known mechanisms of other small molecule kinase inhibitors, a plausible target for these compounds could be receptor tyrosine kinases (RTKs) and their downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways. The nitrile moiety could play a crucial role in binding to the active site of these kinases through hydrogen bonding or other polar interactions.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and purification of tetralin-based nitrile compounds.

Synthesis of 1,2,3,4-Tetrahydronaphthalene-2,3-dicarbonitrile via Nitrogen Deletion/Diels-Alder Cascade Reaction[1]

Materials:

-

Isoindoline

-

Anomeric amide (N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide)

-

Fumaronitrile

-

Degassed anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated sodium carbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Nitrogen-filled glovebox

-

10 mL screw-cap vial

-

Oil bath

Procedure:

-

In a nitrogen-filled glovebox, dissolve anomeric amide (593 mg, 1.5 mmol, 1.5 equiv) and fumaronitrile (94 mg, 1.2 mmol, 1.2 equiv) in degassed anhydrous THF (3 mL) in a 10 mL screw-cap vial.

-

Add a solution of isoindoline (119 mg, 1 mmol, 1 equiv) in 2 mL of THF dropwise to the vial.

-

Seal the vial and stir the reaction mixture for 20 hours at 45 °C in an oil bath.

-

After cooling to room temperature, dilute the reaction mixture with 8 mL of diethyl ether.

-

Wash the solution with saturated sodium carbonate solution and then with brine.

-

Dry the organic extracts over anhydrous sodium sulfate.

-

Remove the solvent under vacuum.

-

Purify the crude product by flash chromatography to yield the desired product.

Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile[3]

Materials:

-

Benzaldehyde (0.5 mmol)

-

Malononitrile (1 mmol)

-

Cyclohexanone (0.5 mmol)

-

Ascorbic acid (0.5 mg)

-

Ethanol

Procedure:

-

Combine benzaldehyde (0.5 mmol), malononitrile (1 mmol), and cyclohexanone (0.5 mmol) with ascorbic acid (0.5 mg) in a reaction vessel.

-

Heat the mixture at 110 °C under solvent-free conditions.

-

Monitor the reaction progress using TLC (n-hexane/ethyl acetate: 5/2).

-

Upon completion, wash the resulting solid with ethanol.

-

Remove the catalyst and recrystallize the product from ethanol to obtain the purified compound.

Purification by Flash Chromatography (General Protocol)[5]

Materials:

-

Crude product

-

Silica gel (or alumina)

-

Eluent (solvent system optimized by TLC)

-

Chromatography column

-

Sand

-

Collection tubes

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Gently tap the column to ensure even packing. Add a layer of sand on top of the silica gel.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel. Alternatively, for dry loading, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.

-

Elution: Add the eluent to the top of the column and apply gentle pressure to start the flow.

-

Fraction Collection: Collect fractions in separate tubes as the solvent elutes from the column.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

Experimental Workflow

Caption: A representative experimental workflow for the synthesis and purification of tetralin-based nitrile compounds.

Plausible Signaling Pathway Modulation

Caption: A plausible signaling pathway (RTK/RAS/MAPK and PI3K/AKT) potentially inhibited by a tetralin-based nitrile compound, leading to reduced cell proliferation and survival. This is a representative diagram and not based on a specific, documented interaction.

References

- 1. Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. orgchemres.org [orgchemres.org]

- 4. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrandrine: a review of its anticancer potentials, clinical settings, pharmacokinetics and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Theoretical Analysis of the Molecular Structure of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a detailed theoretical framework for the investigation of the molecular structure of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile. While specific comprehensive theoretical studies on this exact molecule are not extensively published, this document outlines a robust, state-of-the-art computational methodology based on Density Functional Theory (DFT), a widely accepted and reliable method for such analyses.[1][2] The protocols, expected quantitative data, and logical workflows presented herein are synthesized from established research on the parent 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold and related organic molecules.[1][3][4] This guide is intended to serve as a foundational resource for researchers in computational chemistry, materials science, and drug development.

Introduction

1,2,3,4-Tetrahydronaphthalene, commonly known as tetralin, and its derivatives are significant structural motifs in medicinal chemistry and materials science. The addition of a carbonitrile (-C≡N) group at the 1-position introduces unique electronic and steric properties, making this compound a molecule of considerable interest. Understanding its three-dimensional structure, vibrational modes, and electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), provide profound insights into molecular characteristics at the atomic level. These computational approaches allow for the precise determination of optimized molecular geometry, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties such as molecular orbitals and electrostatic potential surfaces.[1][2][5] This guide details the standard protocols for such a theoretical investigation.

Computational Methodology (Experimental Protocol)

The following section details the proposed computational protocol for a thorough theoretical analysis of this compound. These methods are standard in the field and have been successfully applied to a wide range of organic molecules.[1][5]

Software: All calculations would be performed using a standard quantum chemistry software package, such as Gaussian 09 or a more recent version.[5]

Methodology:

-

Geometry Optimization: The molecular structure of this compound will be fully optimized without any symmetry constraints. The optimization will be carried out using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][2]

-

Basis Set: The 6-311++G(d,p) basis set will be employed for all atoms. This set provides a good balance between computational cost and accuracy, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for describing bond anisotropies.[5]

-

Vibrational Frequency Analysis: Following a successful geometry optimization, harmonic vibrational frequency calculations will be performed at the same B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be used to simulate the infrared (IR) spectrum of the molecule.

-

Electronic Property Analysis: Based on the optimized geometry, further analyses will be conducted. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's electronic excitation properties and reactivity. A Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and intramolecular interactions.[1]

Logical Workflow and Data Dependencies

The workflow for a theoretical molecular study follows a logical progression where the results of earlier steps are prerequisites for subsequent calculations. The optimized geometry is the fundamental starting point for all other property predictions.

Predicted Molecular Properties

The following tables summarize the expected quantitative data from the proposed theoretical study. The values for geometric parameters are based on known data for the tetralin scaffold and nitrile-substituted aromatic systems, while vibrational frequencies are characteristic of the functional groups present.

Optimized Geometric Parameters

The puckered, non-aromatic ring of the tetralin moiety is expected to adopt a half-chair conformation, which is a known characteristic of this system.[6]

Table 1: Predicted Key Bond Lengths and Angles

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C≡N Bond Length | C-N | ~ 1.16 Å |

| C-C≡N Bond Length | C-CN | ~ 1.46 Å |

| Aromatic C-C | C(ar)-C(ar) | ~ 1.39 - 1.41 Å |

| Aliphatic C-C | C(sp³)-C(sp³) | ~ 1.53 - 1.55 Å |

| Bond Angles (°) | ||

| C-C≡N Angle | C-C-N | ~ 178 - 180° |

| Aliphatic Ring Angles | C-C-C (sp³) | ~ 109 - 112° |

Predicted Vibrational Frequencies

The vibrational spectrum provides a fingerprint of the molecule. The most characteristic vibrations are highlighted below.

Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |

| C≡N Stretch | Nitrile | 2220 - 2260 | Strong |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | Saturated Ring | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium to Strong |

| CH₂ Bend (Scissoring) | Saturated Ring | 1440 - 1470 | Medium |

Relationship Between Molecular Properties

The theoretical study of a molecule reveals a network of interconnected properties. The electronic configuration dictates the geometry, which in turn determines the vibrational modes and other higher-level properties.

Conclusion

This technical guide outlines a comprehensive and robust theoretical methodology for characterizing the molecular structure of this compound. By employing Density Functional Theory, researchers can obtain reliable data on the molecule's geometry, vibrational characteristics, and electronic properties. The provided workflows, protocols, and illustrative data serve as a valuable resource for initiating computational studies on this molecule and its derivatives, facilitating further research in drug design and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cyberleninka.ru [cyberleninka.ru]

- 6. Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile (also known as 1-Cyanotetralin or Tetralin-1-carbonitrile). This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide summarizes key quantitative data in a structured format, outlines general experimental protocols for the determination of these properties, and provides a logical workflow for its synthesis.

Core Physical and Chemical Properties

This compound is a derivative of tetralin, featuring a nitrile functional group at the first position of the saturated ring. Its chemical structure and properties make it a useful intermediate in organic synthesis.

Quantitative Data Summary

The table below summarizes the key physical and chemical properties of this compound that have been reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N | |

| Molecular Weight | 157.22 g/mol | |

| CAS Number | 56536-96-0 | |

| Physical State | Liquid at 20°C | |

| Appearance | Colorless to light yellow to light orange clear liquid | |

| Purity | >95.0% (GC) | |

| Density (Specific Gravity) | 1.07 g/mL | |

| Refractive Index | 1.55 | |

| Boiling Point | 111 °C at 1.5 mmHg | |

| Melting Point | Not available | |

| Solubility | No quantitative data available. As a nitrile, it is expected to be soluble in many common organic solvents. |

Experimental Protocols

This section outlines the general methodologies that can be employed to determine the key physical properties of this compound.

Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized starting from α-tetralone. The following workflow outlines the general steps.

Protocol:

-

Oxime Formation: α-Tetralone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol. The mixture is typically refluxed for a specified period. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product, α-tetralone oxime, is isolated by pouring the reaction mixture into water and collecting the precipitate.

-

Dehydration to Nitrile: The prepared α-tetralone oxime is then subjected to dehydration to yield the nitrile. This can be achieved by heating the oxime with a dehydrating agent such as acetic anhydride. The reaction mixture is heated, and after cooling, it is poured onto ice water. The crude product is then extracted with an organic solvent (e.g., diethyl ether), washed, dried, and purified, typically by vacuum distillation.

Determination of Boiling Point

The boiling point of a high-boiling liquid like this compound can be determined using a distillation method or a micro-method with a Thiele tube.

Protocol (Thiele Tube Method):

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

The arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property and can be measured using a refractometer.

Protocol:

-

Ensure the prism of the refractometer is clean and dry.

-

Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

-

Place a few drops of this compound onto the surface of the prism.

-

Close the prism and allow the sample to spread evenly.

-

Look through the eyepiece and adjust the focus until the scale is sharp.

-

Turn the adjustment knob until the boundary line between the light and dark fields is centered on the crosshairs.

-

Read the refractive index value from the scale. The measurement is typically temperature-dependent and should be recorded with the temperature.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound and provided general experimental frameworks for its synthesis and the determination of its key properties. While some specific data points, such as a definitive melting point and comprehensive solubility profile, remain to be experimentally determined, the information presented here serves as a solid foundation for researchers and professionals working with this compound. The provided workflows and protocols are intended to guide laboratory practices in a structured and logical manner.

Solubility Profile of 1-Cyano-1,2,3,4-tetrahydronaphthalene in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-Cyano-1,2,3,4-tetrahydronaphthalene, a key intermediate in various synthetic pathways. A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound in common organic solvents. This document outlines the current state of knowledge, discusses general principles of solubility determination, and provides a framework for future experimental investigation. While specific solubility values are not available, this guide offers a theoretical foundation and practical considerations for researchers working with this compound.

Introduction

1-Cyano-1,2,3,4-tetrahydronaphthalene, also known as 1-cyanotetralin, is a bicyclic aromatic nitrile with applications in the synthesis of pharmaceuticals and other complex organic molecules. Its molecular structure, featuring both a nonpolar tetrahydronaphthalene ring system and a polar nitrile group, suggests a varied solubility profile in different organic solvents. Understanding this solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Despite its relevance, a thorough search of scientific databases and chemical literature did not yield specific quantitative data on the solubility of 1-Cyano-1,2,3,4-tetrahydronaphthalene in organic solvents. This lack of information necessitates a foundational approach to understanding its solubility characteristics.

Physicochemical Properties

A summary of the known physicochemical properties of 1-Cyano-1,2,3,4-tetrahydronaphthalene is presented in Table 1. These properties provide clues to its likely solubility behavior. The presence of the aromatic ring and the saturated portion of the tetralin structure contribute to its nonpolar character, while the cyano group introduces polarity.

Table 1: Physicochemical Properties of 1-Cyano-1,2,3,4-tetrahydronaphthalene

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁N | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Appearance | Colorless to light yellow oil/liquid | [2][3] |

| Melting Point | 48-50 °C | [4] |

| Boiling Point | 309 °C | [4] |

| Density | 1.06 - 1.07 g/mL | [3][4] |

| Refractive Index | 1.55 | [3][4] |

Note: The available data is aggregated from multiple sources and may represent typical values.

Theoretical Solubility Considerations

The principle of "like dissolves like" provides a general framework for predicting solubility.[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The tetrahydronaphthalene backbone suggests that 1-Cyano-1,2,3,4-tetrahydronaphthalene will exhibit some solubility in nonpolar solvents due to van der Waals interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): The polar cyano group should allow for favorable dipole-dipole interactions with polar aprotic solvents, likely leading to good solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While the cyano group can act as a hydrogen bond acceptor, the overall nonpolar character of the molecule may limit its solubility in highly polar protic solvents compared to polar aprotic ones.

Proposed Experimental Protocol for Solubility Determination

In the absence of published data, the following experimental workflow is proposed for the systematic determination of the solubility of 1-Cyano-1,2,3,4-tetrahydronaphthalene. This protocol is based on the widely used isothermal equilibrium method.

Caption: Experimental workflow for solubility determination.

Materials and Equipment

-

1-Cyano-1,2,3,4-tetrahydronaphthalene (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Syringe filters (chemically compatible)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solutions: Add an excess amount of 1-Cyano-1,2,3,4-tetrahydronaphthalene to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the solid to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe and pass it through a syringe filter to remove any undissolved solid.

-

Sample Preparation: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated analytical method (e.g., HPLC with a UV detector) to determine the concentration of 1-Cyano-1,2,3,4-tetrahydronaphthalene.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the results in appropriate units (e.g., g/100 mL, mol/L).

Logical Framework for Solvent Selection

The choice of solvents for solubility screening should cover a range of polarities and functionalities to build a comprehensive solubility profile.

Caption: Rationale for solvent selection based on polarity.

Conclusion

While quantitative solubility data for 1-Cyano-1,2,3,4-tetrahydronaphthalene in organic solvents is currently unavailable in the public domain, this technical guide provides a theoretical framework and a practical, detailed experimental protocol for its determination. For researchers in synthetic chemistry and drug development, establishing this fundamental physicochemical property is a crucial step for process optimization and formulation. The proposed methodologies offer a clear path forward for generating the much-needed empirical data for this important chemical intermediate.

References

- 1. 1-Cyanotetralin | C11H11N | CID 10953780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile | CymitQuimica [cymitquimica.com]

- 3. labproinc.com [labproinc.com]

- 4. 56536-96-0 CAS MSDS (1-Cyanotetraline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to the Stability and Reactivity of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile, also known as 1-cyanotetralin, is a versatile bicyclic nitrile with applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a partially saturated cyclohexane ring fused to a benzene ring and a nitrile functional group, dictates its chemical behavior. This guide provides a comprehensive overview of the stability and reactivity of this compound, presenting available data in a structured format to aid researchers in its handling, storage, and application in synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁N | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 111 °C at 0.20 kPa | [1] |

| Relative Density | 1.07 | [1] |

Stability Profile

The stability of this compound is a critical consideration for its storage and handling.

Thermal Stability

Hydrolytic Stability

Nitriles, in general, are susceptible to hydrolysis under both acidic and basic conditions to yield carboxylic acids. This reaction typically requires heating.

-

Acid-Catalyzed Hydrolysis: In the presence of aqueous acids, such as hydrochloric acid or sulfuric acid, the nitrile group is protonated, which increases the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. The reaction proceeds through an intermediate amide, which is further hydrolyzed to the corresponding carboxylic acid, 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

-

Base-Catalyzed Hydrolysis: Under basic conditions, such as heating with aqueous sodium hydroxide, the nitrile is hydrolyzed to a carboxylate salt. Subsequent acidification is necessary to obtain the free carboxylic acid.

Detailed kinetic studies on the hydrolysis of this compound are not available, but the general principles of nitrile hydrolysis apply.

Incompatible Materials

The primary incompatibility reported for this compound is with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Reactivity Profile

The reactivity of this compound is centered around the nitrile group and the benzylic position of the tetralin core.

Reactions of the Nitrile Group

The nitrile functional group is a versatile handle for a variety of chemical transformations.

As discussed in the stability section, the nitrile can be hydrolyzed to 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

The nitrile group can be reduced to a primary amine using strong reducing agents.

-

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent will reduce the nitrile to 1-(aminomethyl)-1,2,3,4-tetrahydronaphthalene. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

Reactions Involving the Tetralin Moiety

The tetralin structure can also participate in various reactions.

Strong oxidizing agents can lead to the oxidation of the tetralin ring. For instance, oxidation of the parent compound, 1,2,3,4-tetrahydronaphthalene, with acidified potassium permanganate can lead to cleavage of the benzene ring. While specific studies on the oxidation of the nitrile-substituted derivative are lacking, similar reactivity can be anticipated, potentially leading to a complex mixture of products.

Under certain conditions, the tetralin ring can be aromatized to a naphthalene ring. This typically requires a dehydrogenation catalyst and elevated temperatures.

Experimental Protocols

While specific, validated protocols for all reactions of this compound are not available, the following general procedures for analogous nitrile transformations can be adapted.

General Procedure for Acid-Catalyzed Hydrolysis of a Nitrile

Workflow:

Methodology:

-

In a round-bottom flask equipped with a reflux condenser, combine the nitrile (1 equivalent) with an excess of aqueous acid (e.g., 50% v/v sulfuric acid).

-

Heat the mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude carboxylic acid.

-

Purify the product by crystallization or column chromatography as needed.

General Procedure for Reduction of a Nitrile with LiAlH₄

Workflow:

Methodology:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place a suspension of LiAlH₄ (excess, typically 1.5-2 equivalents) in anhydrous diethyl ether or THF.

-

Dissolve the nitrile (1 equivalent) in anhydrous ether or THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature or heat under reflux until the reaction is complete (monitor by TLC or GC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether.

-

Dry the combined organic filtrate over an anhydrous drying agent.

-

Filter and concentrate the solvent under reduced pressure to afford the crude amine.

-

Purify the amine by distillation or column chromatography if necessary.

Summary of Reactivity

The following table summarizes the expected reactivity of this compound with common classes of reagents.

| Reagent Class | Expected Reactivity | Product Type |

| Strong Acids (aq., heat) | Hydrolysis of nitrile | Carboxylic Acid |

| Strong Bases (aq., heat) | Hydrolysis of nitrile | Carboxylate Salt |

| Strong Reducing Agents (e.g., LiAlH₄) | Reduction of nitrile | Primary Amine |

| Strong Oxidizing Agents (e.g., KMnO₄) | Oxidation of tetralin ring | Complex mixture, potential ring cleavage |

Conclusion

This compound is a moderately stable compound that offers a range of synthetic possibilities through the reactivity of its nitrile group and tetralin core. While specific quantitative stability and reactivity data are limited, a good understanding of its chemical behavior can be inferred from the general reactivity of nitriles and tetralin derivatives. Researchers should handle this compound with care, particularly avoiding contact with strong oxidizing agents and elevated temperatures. The provided general experimental protocols serve as a starting point for its synthetic transformations, with the understanding that reaction conditions may require optimization for this specific substrate. Further studies to quantify the thermal and hydrolytic stability, as well as to explore its reactivity in more detail, would be valuable contributions to the chemical literature.

References

A Comprehensive Guide to the Synthesis of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed literature review of the synthetic routes to 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile, a valuable building block in medicinal chemistry and materials science. This document outlines the core methodologies, presents quantitative data in structured tables, and includes detailed experimental protocols for the key transformations. Visual diagrams of the synthetic pathways are provided to enhance understanding.

Introduction

This compound, also known as 1-cyanotetralin, is a substituted tetralin derivative. The tetralin framework is a common motif in a variety of biologically active molecules and natural products. The introduction of a nitrile group at the 1-position provides a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of more complex molecular architectures. This guide focuses on the most prevalent and practical synthetic strategies for obtaining this compound, with a particular emphasis on a multi-step synthesis commencing from the readily available 1-tetralone.

Synthetic Strategies

The synthesis of this compound can be effectively achieved through a three-step reaction sequence starting from 1-tetralone. This approach involves:

-

Reduction of the ketone: The carbonyl group of 1-tetralone is reduced to a secondary alcohol, yielding 1,2,3,4-tetrahydro-1-naphthol (1-tetralol).

-

Conversion to a leaving group: The hydroxyl group of 1-tetralol is transformed into a good leaving group, typically a halide, to facilitate nucleophilic substitution.

-

Nucleophilic substitution: The resulting halo-derivative undergoes a nucleophilic substitution reaction with a cyanide salt to introduce the nitrile functionality at the 1-position.

An alternative, though less direct, approach involves the cyanation of tetralin derivatives. However, direct cyanation of 1-tetralone at the desired position has been found to be challenging. For instance, the reaction of 1-tetralone with cyanogen chloride does not yield the 1-cyano product, but rather 2-bromo-1-tetralone under similar conditions. Therefore, the three-step pathway from 1-tetralone is the more reliable and commonly inferred method.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reduction of 1-Tetralone to 1-Tetralol

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sodium Borohydride | Methanol | 0 - 25 | - | High | General procedure for ketone reduction.[1][2][3][4][5] |

| Lithium Aluminum Hydride | Ether/THF | - | - | High | A more potent, but less selective reducing agent.[2] |

Table 2: Conversion of 1-Tetralol to 1-Bromo-1,2,3,4-tetrahydronaphthalene

| Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| PBr₃ | Diethyl ether | 0 to rt | - | - | A common method for converting secondary alcohols to bromides. |

| HBr | Acetic acid | - | - | - | Alternative method for bromination of alcohols. |

Table 3: Nucleophilic Substitution to Yield this compound

| Cyanide Salt | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sodium Cyanide | Ethanol | Reflux | - | - | General conditions for nucleophilic substitution of haloalkanes.[6][7] |

| Potassium Cyanide | Ethanol | Reflux | - | - | Similar to sodium cyanide, used in an ethanolic solution to prevent formation of the alcohol byproduct.[6][7] |

| Sodium Cyanide | DMSO | 90 | 2 h | 87 | A specific procedure for the nucleophilic displacement of a benzylic bromide, which is analogous to 1-bromo-1,2,3,4-tetrahydronaphthalene. |

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below. These protocols are based on established and reliable procedures for analogous transformations.

Step 1: Reduction of 1-Tetralone to 1,2,3,4-Tetrahydro-1-naphthol (1-Tetralol)

This procedure is based on the general method for the reduction of ketones using sodium borohydride.[1][2][3][4][5]

Materials:

-

1-Tetralone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1 M)

Procedure:

-

In a round-bottom flask, dissolve 1-tetralone in methanol and cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride to the stirred solution in small portions. The reaction is exothermic.

-

After the addition is complete, continue stirring the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully add 1 M hydrochloric acid to quench the excess sodium borohydride until the evolution of gas ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-tetralol.

-

The product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 1-Bromo-1,2,3,4-tetrahydronaphthalene

This protocol is based on standard procedures for the conversion of secondary alcohols to alkyl bromides using phosphorus tribromide.

Materials:

-

1,2,3,4-Tetrahydro-1-naphthol (1-Tetralol)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1-tetralol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide dropwise to the stirred solution. A white precipitate may form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture over crushed ice and water.

-

Separate the organic layer and wash it sequentially with cold deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-bromo-1,2,3,4-tetrahydronaphthalene.

-

The product can be purified by vacuum distillation.

Step 3: Synthesis of this compound

This procedure is adapted from a method for the nucleophilic displacement of a benzylic bromide with sodium cyanide in DMSO.

Materials:

-

1-Bromo-1,2,3,4-tetrahydronaphthalene

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 1-bromo-1,2,3,4-tetrahydronaphthalene in DMSO.

-

In a separate flask, prepare a solution of sodium cyanide in DMSO. This may require gentle warming to aid dissolution.

-

Add the sodium cyanide solution to the solution of the bromide.

-

Heat the reaction mixture to 90 °C and stir for 2 hours, or until TLC indicates the consumption of the starting material.

-

Allow the reaction mixture to cool to room temperature and then pour it into a beaker containing ice water.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts and wash thoroughly with water to remove residual DMSO, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The final product can be purified by vacuum distillation or column chromatography.

Conclusion

The synthesis of this compound is most reliably achieved through a three-step sequence starting from 1-tetralone. This method, involving reduction, halogenation, and subsequent nucleophilic substitution, provides a versatile and adaptable route to this important synthetic intermediate. The detailed protocols and compiled data in this guide are intended to provide researchers and drug development professionals with a solid foundation for the preparation of this valuable compound. Careful execution of these steps, with appropriate monitoring and purification, will lead to the successful synthesis of this compound for further applications.

References

- 1. rsc.org [rsc.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. www1.chem.umn.edu [www1.chem.umn.edu]

- 4. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 5. Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,2,3,4-tetrahydronaphthalene-1-carbonitrile, a versatile building block in organic synthesis. The protocols detailed below focus on the transformation of the nitrile functionality into key chemical synthons, namely carboxylic acids, primary amines, and carboxamides, which are prevalent in medicinally important molecules.

Introduction

This compound, also known as 1-cyanotetralin, is a valuable starting material for the synthesis of a variety of substituted tetralin derivatives. The tetralin scaffold is a core structure in numerous biologically active compounds. The nitrile group serves as a versatile handle for the introduction of other functional groups, making it a key intermediate in the synthesis of complex organic molecules for drug discovery and materials science. This document outlines key applications and provides detailed experimental protocols for its use.

Key Synthetic Transformations

The primary applications of this compound in organic synthesis revolve around the chemical manipulation of the nitrile group. The most common and synthetically useful transformations are:

-

Hydrolysis to 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

-

Reduction to (1,2,3,4-tetrahydronaphthalen-1-yl)methanamine.

-

Conversion to Carboxamides , which are key components of various bioactive molecules.

These transformations provide access to a range of functionalized tetralin derivatives that are precursors to compounds with therapeutic potential.

Applications in Medicinal Chemistry

Derivatives of this compound have shown significant promise in drug development. Notably, tetralin carboxamides have been investigated as potent biological agents.

Antitubercular Agents

A series of tetrahydronaphthalene amides have been identified as a novel class of inhibitors of ATP synthase in Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds exhibit potent in vitro growth inhibition of the bacteria. The synthesis of these amides often starts from the corresponding carboxylic acid, which can be derived from the hydrolysis of this compound.

Growth Hormone Secretagogue Receptor (GHS-R) Antagonists

Certain 2-alkoxycarbonylamino substituted tetralin carboxamides have been identified as potent, selective, and orally bioavailable antagonists of the growth hormone secretagogue receptor (GHS-R).[1] GHS-R antagonists have potential therapeutic applications in managing obesity and other metabolic disorders. The synthesis of these molecules highlights the importance of the tetralin carboxamide scaffold in medicinal chemistry.

Experimental Protocols

The following are detailed protocols for the key synthetic transformations of this compound.

Hydrolysis to 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid